molecular formula C12H9IN2O B2847387 N-(5-iodopyridin-2-yl)benzamide CAS No. 166266-23-5

N-(5-iodopyridin-2-yl)benzamide

Cat. No.: B2847387
CAS No.: 166266-23-5
M. Wt: 324.121
InChI Key: SBXSJMHVAGYSIH-UHFFFAOYSA-N
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Description

N-(5-Iodopyridin-2-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with an iodine atom at the 5-position, linked to a benzamide moiety.

Properties

IUPAC Name

N-(5-iodopyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXSJMHVAGYSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-iodopyridin-2-yl)benzamide can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with benzoyl chloride to form N-(pyridin-2-yl)benzamide, followed by iodination at the 5-position using iodine and a suitable oxidizing agent . The reaction typically requires a solvent such as dichloromethane and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodopyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridinyl benzamides.

    Oxidation Products: Compounds with altered oxidation states of the iodine atom.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

N-(5-iodopyridin-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-iodopyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions due to its size and electronic properties, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Synthesis Yield/Conditions Key Findings
N-(5-Iodopyridin-2-yl)benzamide 5-iodo-pyridin-2-yl, benzamide Inferred HAT modulation* Not explicitly reported Potential for enhanced steric effects
N-(5-Chloropyridin-2-yl)benzamide (5g) 5-chloro-pyridin-2-yl, benzamide Not explicitly reported 49% yield (CuBr2, NaOt-Bu, 50°C) Halogen substitution impacts synthesis
CTPB (Compound 6) 4-Cl-3-CF3-phenyl, pentadecyl chain HAT activation, anticancer Comparable to garcinol Activates p300 HAT in HeLa cells
CTB (Compound 7) 4-Cl-3-CF3-phenyl, ethoxy group HAT activation Synthesized from anacardic acid Smaller substituents retain activity
Nitazoxanide 5-nitro-thiazole, acetolyloxy-benzamide Antiparasitic Commercial synthesis Broad-spectrum antiparasitic agent
Oxadiazole Derivatives (C4, C7) 3-Cl/4-NO2-phenyl, oxadiazole core Anti-inflammatory Conventional/ultrasonic methods Positional substituents affect potency
2-Azetidinone Derivatives (Compound 4, 17) Chloro-phenyl, azetidinone core Antimicrobial, anticancer (MCF7) Hippuric acid-derived synthesis Topological parameters govern activity

*Inferred from analogs with similar structures (e.g., CTPB, CTB).

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